2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid
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Overview
Description
This compound is also known as (2R,4R)-1- [ (9H-fluoren-9-ylmethoxy)carbonyl]-4-fluoro-2-pyrrolidinecarboxylic acid . It has a molecular weight of 369.39 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20FNO4/c22-13-9-14 (10-20 (24)25)23 (11-13)21 (26)27-12-19-17-7-3-1-5-15 (17)16-6-2-4-8-18 (16)19/h1-8,13-14,19H,9-12H2, (H,24,25)/t13-,14+/m1/s1 . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 369.39 . It is typically stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Medicinal Applications
Utility in Dipeptidyl Peptidase IV Inhibitors : 4-Fluoropyrrolidine derivatives, closely related to the compound , are utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized using double fluorination methods and are converted into useful intermediates such as 4-fluoropyrrolidine-2-carboxamides and other compounds (Singh & Umemoto, 2011).
Synthesis of β-Amino Acids : The compound has been applied in the successful synthesis of enantiomerically pure N-Fmoc-protected β-amino acids using the Arndt-Eistert protocol. This method is noted for its efficiency, involving only two steps and yielding high results (Ellmerer-Müller et al., 1998).
Preparation for Solid-Phase Syntheses of β-Peptides : It's used in the preparation of N-Fmoc-protected β2-homoamino acids, which are key for solid-phase syntheses of β-peptides. This involves diastereoselective amidomethylation and subsequent protective-group exchange (Šebesta & Seebach, 2003).
Fluorescent Labeling and Detection
Fluorophore for Biomedical Analysis : It's structurally related to 6-methoxy-4-quinolone, a novel fluorophore with strong fluorescence and large Stokes' shift, useful in biomedical analysis due to its stability and strong fluorescence across a wide pH range (Hirano et al., 2004).
Use in Drug Delivery Systems : A component for solid-phase peptide synthesis of lipopeptide, useful in modifying liposomes for drug delivery systems, has been synthesized using this compound as a base. This facilitates active targeting in pharmaceutical applications (Masaka et al., 2013).
Other Applications
Synthesis of Complex Cyclodepsipeptides : This compound is used in the synthesis of complex 'head-to-side-chain cyclodepsipeptides', which are cyclic peptides with a range of biological activities, making them promising pharmaceutical candidates (Pelay-Gimeno et al., 2016).
Self-Assembled Structures Formation : Fmoc modified aliphatic amino acids, including those derived from this compound, have been studied for their self-assembling properties. These self-assembled structures have potential applications in designing novel architectures for various functions (Gour et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-13-9-14(10-20(24)25)23(11-13)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,24,25)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARWYJCPQCILX-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227791-15-1 |
Source
|
Record name | 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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